molecular formula C12H14O3 B15092904 3-(2-Phenyl-1,3-dioxolan-2-yl)propanal

3-(2-Phenyl-1,3-dioxolan-2-yl)propanal

Cat. No.: B15092904
M. Wt: 206.24 g/mol
InChI Key: MQCFOHOQJRTYAK-UHFFFAOYSA-N
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Description

3-(2-Phenyl-1,3-dioxolan-2-yl)propanal is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Phenyl-1,3-dioxolan-2-yl)propanal can be synthesized through the acetalization of benzaldehyde with ethylene glycol, followed by a reaction with propanal . The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of efficient separation and purification techniques to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenyl-1,3-dioxolan-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Phenyl-1,3-dioxolan-2-yl)propanal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and its role in medicinal chemistry.

    Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(2-Phenyl-1,3-dioxolan-2-yl)propanal involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenyl-1,3-dioxolan-2-yl)propanal is unique due to its combination of a dioxolane ring, phenyl group, and propanal moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications and research fields .

Properties

IUPAC Name

3-(2-phenyl-1,3-dioxolan-2-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCFOHOQJRTYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCC=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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